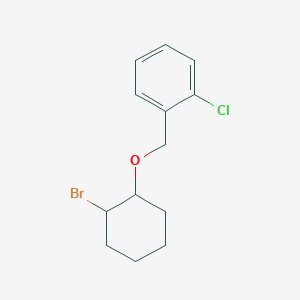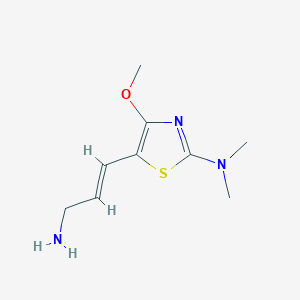
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an aminopropenyl group, a methoxy group, and a dimethylamino group attached to the thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the aminopropenyl group can be achieved through a condensation reaction with an appropriate aldehyde or ketone, followed by reduction. The methoxy group is usually introduced via methylation of a hydroxyl precursor, and the dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the aminopropenyl group or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy or dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Preliminary research indicates potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It may be used in the development of new materials, dyes, or agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminopropenyl group and the thiazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity. The methoxy and dimethylamino groups can modulate the compound’s electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-(3-Aminoprop-1-en-1-yl)-2-nitrophenol: Similar structure but with a nitro group instead of a methoxy group.
2-(3-Aminoprop-1-en-1-yl)-5-bromophenol: Similar structure but with a bromine atom instead of a methoxy group.
4-(3-Aminoprop-1-en-1-yl)-2-aminoimidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine is unique due to its combination of functional groups and the thiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the methoxy group and the dimethylamino group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
5-[(E)-3-aminoprop-1-enyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3OS/c1-12(2)9-11-8(13-3)7(14-9)5-4-6-10/h4-5H,6,10H2,1-3H3/b5-4+ |
InChI Key |
ZCWDZZLMLMPZBX-SNAWJCMRSA-N |
Isomeric SMILES |
CN(C)C1=NC(=C(S1)/C=C/CN)OC |
Canonical SMILES |
CN(C)C1=NC(=C(S1)C=CCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


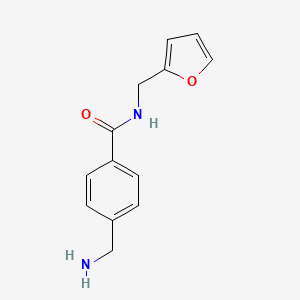
amino}-3-oxopentanoate](/img/structure/B13548102.png)
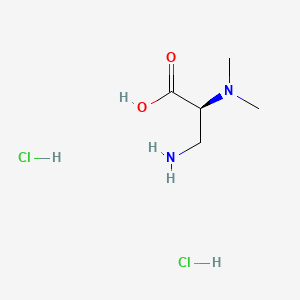
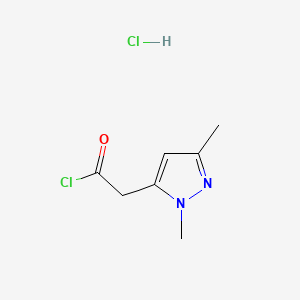

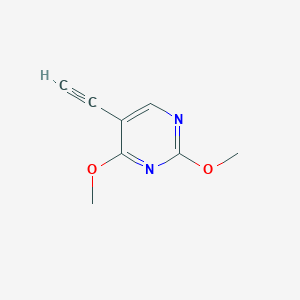
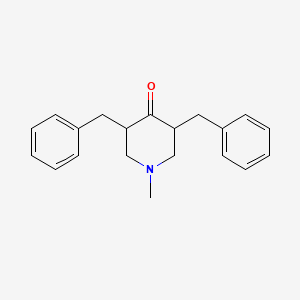
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
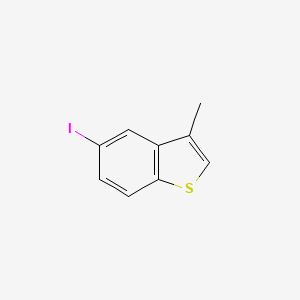
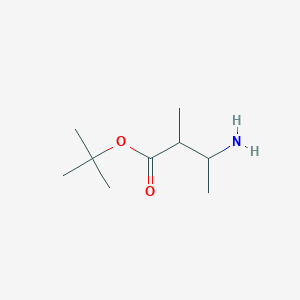
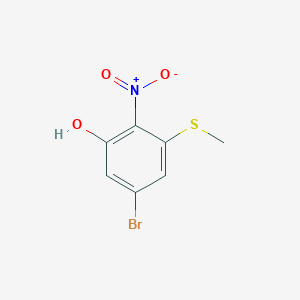
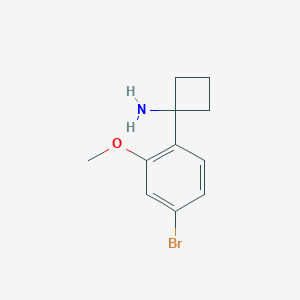
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
